molecular formula C10H12O3 B12608082 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one CAS No. 648416-48-2

3-Hydroxy-1-(2-methoxyphenyl)propan-1-one

Cat. No.: B12608082
CAS No.: 648416-48-2
M. Wt: 180.20 g/mol
InChI Key: XZDAAYHFCYVXNB-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxy group, a methoxy group, and a phenyl ring attached to a propanone backbone

Properties

CAS No.

648416-48-2

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-hydroxy-1-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H12O3/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,11H,6-7H2,1H3

InChI Key

XZDAAYHFCYVXNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one typically involves the condensation of 2-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.

Scientific Research Applications

Chemical Applications

1.1 Organic Synthesis
3-Hydroxy-1-(2-methoxyphenyl)propan-1-one serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the formation of more complex molecules. It is particularly useful in synthesizing other phenolic compounds and derivatives used in pharmaceuticals and agrochemicals.

1.2 Nonlinear Optical Properties
Research has indicated that this compound exhibits nonlinear optical properties, making it valuable for applications in photonics and optoelectronics. Its ability to modify light properties can be utilized in developing advanced materials for optical devices .

Biological Applications

2.1 Antioxidant Activity
Numerous studies have demonstrated that 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one possesses significant antioxidant properties. The presence of hydroxyl groups enables it to scavenge free radicals effectively, thereby reducing oxidative stress markers in vitro. For instance, one study reported a notable decrease in malondialdehyde (MDA) levels, indicating its potential as a natural antioxidant agent .

2.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. In murine models, administration of this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its role in modulating inflammatory pathways .

2.3 Anticancer Potential
Emerging evidence suggests that 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one may possess anticancer properties. Studies on breast cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. Mechanistic investigations revealed that it downregulates oncogenes while upregulating tumor suppressor genes, indicating its potential role in cancer therapy .

Medicinal Applications

3.1 Therapeutic Effects
Research is ongoing to explore the therapeutic effects of 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one in various medical contexts, including its potential use as an anti-inflammatory and anticancer agent. Its ability to modulate biochemical pathways associated with disease progression positions it as a candidate for drug development .

Industrial Applications

4.1 Flavor and Fragrance Industry
Due to its pleasant aroma reminiscent of vanillin, 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one is utilized in the flavor and fragrance industry. It contributes to the sensory profile of various products, including food items and perfumes .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisBuilding block for complex moleculesUsed in synthesizing phenolic compounds
Nonlinear OpticsExhibits nonlinear optical propertiesValuable for photonics and optoelectronic applications
Antioxidant ActivityScavenges free radicalsReduced MDA levels in oxidative stress models
Anti-inflammatoryInhibits pro-inflammatory cytokinesDecreased TNF-α and IL-6 levels in murine models
Anticancer PotentialInduces apoptosis in cancer cell linesDownregulates oncogenes; potential for cancer therapy
Flavor & FragranceUsed for its aromatic propertiesEnhances sensory profiles in food and cosmetic products

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

  • 3-Hydroxy-1-(4-methoxyphenyl)propan-1-one
  • 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
  • 1-(4-Hydroxy-3-methoxyphenyl)propan-1,2-diol

Comparison: 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and synthetic utility, making it a valuable target for research and industrial applications.

Biological Activity

3-Hydroxy-1-(2-methoxyphenyl)propan-1-one, also known as 2-methoxy-4-hydroxyacetophenone, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and industry.

Chemical Structure:
The compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring. Its molecular formula is C10H12O3C_{10}H_{12}O_3 with a molecular weight of approximately 180.20 g/mol .

Synthesis:
The synthesis typically involves the aldol condensation of 2-methoxybenzaldehyde with acetone in the presence of a base like sodium hydroxide. This reaction can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .

Antimicrobial Properties

Research indicates that 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one exhibits notable antimicrobial activity. It has been tested against various microorganisms, showing effectiveness particularly against strains responsible for body odor, such as Staphylococcus epidermidis and Corynebacterium xerosis. The antimicrobial action was evaluated using turbidity measurement methods, establishing its potential for use in cosmetic products .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases. Studies suggest that the methoxy and hydroxy groups enhance its ability to scavenge free radicals, thus providing protective effects against cellular damage .

Antiproliferative Effects

In vitro studies have demonstrated that 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one possesses antiproliferative effects on cancer cell lines. For instance, it has shown significant activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents . This suggests potential applications in cancer therapy.

The biological activity of 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one is attributed to its ability to interact with various molecular targets through hydrogen bonding and other interactions facilitated by its functional groups. This interaction can influence enzymatic reactions and receptor binding, leading to its observed biological effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
3-Hydroxy-1-(4-methoxyphenyl)propan-1-oneHydroxy group at position 3, methoxy at position 4Moderate antimicrobial activity
2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-oneAdditional hydroxy groupEnhanced antioxidant properties
1-(4-Hydroxy-3-methoxyphenyl)propan-1,2-diolDifferent positioning of functional groupsNotable antiproliferative effects

This table illustrates how the positioning of functional groups can significantly affect the biological activities of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one:

  • Antimicrobial Study : A study assessed the compound's effectiveness against various microbial strains, reporting MIC values ranging from 37 to 124 μg/mL .
  • Antioxidant Evaluation : Another investigation highlighted its strong antiradical activity with EC50 values between 19 and 31 μg/mL .
  • Cancer Research : In vitro assays on MCF-7 cells indicated that this compound could arrest cell cycle progression and induce apoptosis, showcasing its potential as an anticancer agent .

Chemical Reactions Analysis

Dehydration Reactions

β-Hydroxy ketones are prone to acid- or base-catalyzed dehydration to form α,β-unsaturated ketones. For example:

  • Conditions : Heating with acetic acid or NaOH in methanol .

  • Product : (2E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a chalcone derivative) .

Reaction TypeReagents/ConditionsProduct
DehydrationAcetic acid, 80°CChalcone derivative
Base-catalyzed dehydration10% NaOH, methanol, 80°Cα,β-unsaturated ketone

Oxidation Reactions

The tertiary alcohol group may undergo oxidation under strong conditions, though this is less common due to steric hindrance. Alternatively, the ketone group can participate in redox reactions:

  • Oxidizing agents : KMnO₄ or CrO₃ under acidic conditions.

  • Product : Possible formation of dicarboxylic acids or quinones (inferred from analogous β-hydroxy ketones).

Nucleophilic Additions

The ketone group is susceptible to nucleophilic attack:

  • Grignard reagents : Add to the carbonyl, forming tertiary alcohols.

  • Hydrazine : Forms hydrazones, useful in crystallography or derivatization .

Reaction TypeReagentProduct
Grignard additionRMgXTertiary alcohol
Hydrazone formationNH₂NH₂Hydrazone derivative

Esterification and Etherification

The hydroxyl group can be acylated or alkylated:

  • Acetylation : Acetic anhydride/pyridine yields acetylated derivatives.

  • Methylation : CH₃I/K₂CO₃ forms methoxy derivatives.

Reaction TypeReagentsProduct
Acetylation(CH₃CO)₂OAcetyl ester
MethylationCH₃I, K₂CO₃Methoxy-substituted analog

Supramolecular Interactions

Crystallographic studies reveal hydrogen-bonding networks between hydroxyl and ketone groups, influencing solid-state reactivity . For example:

  • Hydrogen bonding : O–H···O interactions stabilize crystal packing (observed in P21/c space group) .

Key Research Findings

  • Synthesis : Prepared via aldol condensation of 2-hydroxyacetophenone and p-anisaldehyde under basic conditions (10% NaOH, methanol, 80°C) .

  • Vibrational properties : Raman spectroscopy identifies characteristic peaks:

    • C=O stretch at 1635 cm⁻¹ .

    • Aromatic C–H out-of-plane bending at 832 cm⁻¹ .

Reaction Mechanisms

  • Aldol condensation : Base-mediated enolate formation followed by nucleophilic attack on the aldehyde .

  • Acid-catalyzed dehydration : Protonation of the hydroxyl group, followed by β-elimination .

Q & A

Basic Synthetic Routes

Q1. What are the common synthetic routes for 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one in laboratory settings? Methodological Answer:

  • Hydroacylation : Aryl-3-hydroxypropanones can be synthesized via hydroacylation of silyl-protected precursors. For example, 3-hydroxy-1-(4-methoxyphenyl)propan-1-one was synthesized in 59% yield using 3-(dimethyl(phenyl)silyl)-1-(4-methoxyphenyl)propan-1-one, followed by flash column chromatography (Cyclohexane/AcOEt gradient) .
  • Purification : Silica gel chromatography is standard for isolating the compound, with solvent systems tailored to polarity differences .

Advanced Synthesis Optimization

Q2. How can researchers optimize the synthesis of 3-Hydroxy-1-(2-methoxyphenyl)propan-1-one to improve yield and purity? Methodological Answer:

  • Catalyst Selection : Transition metal catalysts (e.g., Rh or Pd) may enhance hydroacylation efficiency.
  • Reaction Conditions : Elevated temperatures (80–100°C) and anhydrous solvents (e.g., THF) improve reaction kinetics .
  • Analytical Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts early .

Basic Structural Characterization

Q3. What spectroscopic methods are employed for structural characterization? Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical. For example, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one shows distinct signals at δ 199.2 (C-7, ketone) and δ 57.6 (OCH3) in 13C-NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 166.17 for C9H10O3) .
  • IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and ketone (1700 cm⁻¹) stretches .

Advanced Crystallographic Analysis

Q4. How does X-ray crystallography contribute to the structural elucidation of this compound? Methodological Answer:

  • Software Tools : SHELXL (for refinement) and SIR97 (for phase determination) enable high-resolution crystal structure analysis. Hydrogen bonding patterns can be mapped using graph-set analysis (e.g., Etter’s methodology) .
  • Data Interpretation : Crystallographic data (e.g., space group, unit cell parameters) reveal packing efficiency and intermolecular interactions .

Basic Storage and Stability

Q5. What are the recommended storage conditions to ensure compound stability? Methodological Answer:

  • Powder Form : Store at -20°C for up to 3 years .
  • Solution Form : Dissolve in DMSO (55 mg/mL) and store at -80°C for 1–2 years. Avoid freeze-thaw cycles .
  • Safety : Follow GHS guidelines; while no specific hazards are reported, use standard lab precautions (gloves, fume hood) .

Advanced Solvent Effects

Q6. How do solvent choice and concentration affect the compound’s stability in experimental applications? Methodological Answer:

  • Solubility : DMSO is optimal (330.99 mM solubility), but aqueous buffers may induce precipitation. Pre-saturate solvents to avoid recrystallization .
  • Degradation Pathways : Monitor via HPLC for ketone reduction or methoxy group hydrolysis under acidic/basic conditions .

Basic Biological Screening

Q7. What initial biological screening assays are suitable for evaluating its pharmacological potential? Methodological Answer:

  • Antioxidant Assays : DPPH and ABTS radical scavenging tests, comparing activity to phloretin (a structurally related dihydrochalcone with IC50 < 10 μM) .
  • Anti-Inflammatory Models : COX-2 inhibition assays or LPS-induced cytokine release in macrophages .

Advanced Mechanistic Studies

Q8. What mechanistic approaches are used to study its interaction with cellular targets? Methodological Answer:

  • Molecular Docking : Predict binding affinity to enzymes (e.g., NADPH oxidase) using AutoDock or Schrödinger .
  • Gene Expression Analysis : qPCR or RNA-seq to assess regulation of antioxidant genes (e.g., Nrf2 pathway) .
  • Enzyme Kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots for target enzymes .

Basic Data Contradiction Resolution

Q9. How can researchers resolve contradictions in reported bioactivity data across studies? Methodological Answer:

  • Purity Verification : Use HPLC (>98% purity) and elemental analysis to exclude impurities as confounding factors .
  • Standardized Protocols : Adopt OECD guidelines for assays (e.g., fixed cell densities in cytotoxicity tests) .

Advanced Hydrogen Bonding Analysis

Q10. What strategies are employed to analyze hydrogen bonding networks in its crystalline form? Methodological Answer:

  • Graph-Set Analysis : Classify hydrogen bonds (e.g., R²₂(8) motifs) using software like Mercury .
  • Thermal Ellipsoids : Refine anisotropic displacement parameters in SHELXL to assess bond rigidity .

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